2-Iodo-1-benzenecarbonyl isothiocyanate
Description
Properties
Molecular Formula |
C8H4INOS |
|---|---|
Molecular Weight |
289.09 g/mol |
IUPAC Name |
2-iodobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4INOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |
InChI Key |
OGGLVWZTEISGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)I |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
2.1 Anticancer Properties
Isothiocyanates, including 2-Iodo-1-benzenecarbonyl isothiocyanate, have been studied for their anticancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways. For instance, studies have shown that these compounds can inhibit the activity of Keap1, a protein that regulates the antioxidant response, thereby enhancing cellular defense mechanisms against oxidative stress .
2.2 Antimicrobial Activity
The antimicrobial properties of isothiocyanates have been well-documented. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells .
2.3 Inhibition of Virulence Factors
Recent studies have highlighted the potential of this compound in targeting virulence factors in pathogens such as Pseudomonas aeruginosa. By inhibiting specific signaling pathways, this compound can reduce the pathogenicity of bacteria without necessarily killing them, thereby offering a novel approach to managing infections .
Agricultural Applications
3.1 Pest Management
In agriculture, isothiocyanates are recognized for their role as natural pesticides. Their ability to deter herbivorous insects makes them valuable in integrated pest management strategies. Research has demonstrated that compounds like this compound can enhance plant resistance against pests by acting as feeding deterrents or toxic agents upon ingestion .
3.2 Drought Resistance
Recent findings suggest that isothiocyanates can play a role in improving drought resistance in plants by regulating stomatal closure and reducing water loss . This application could be particularly beneficial in regions facing water scarcity, allowing for more resilient agricultural practices.
Table 1: Summary of Key Studies on this compound
Comparison with Similar Compounds
Structural and Functional Differences
The substitution pattern of 2-iodo-1-benzenecarbonyl isothiocyanate distinguishes it from other isothiocyanates:
- Phenyl isothiocyanate (CASRN 103-72-0): A simpler aromatic isothiocyanate lacking halogen or carbonyl substituents.
- Methyl isothiocyanate (CASRN 556-61-6): A volatile aliphatic isothiocyanate with a methyl group.
- Benzyl isothiocyanate : Contains a benzyl group, enhancing lipophilicity but without halogen substitution.
The benzoyl group further increases molecular weight and may influence solubility or binding affinity in biological systems.
Toxicity and Cytotoxicity Profiles
Key Findings :
- Phenyl isothiocyanate exhibits genotoxicity, inducing chromosomal aberrations (e.g., chromatid breaks) in mammalian cells at concentrations 10-fold lower than its cytotoxic threshold . This suggests that even sub-cytotoxic doses may pose mutagenic risks.
- Methyl isothiocyanate is markedly more hazardous in acute exposure scenarios, requiring stringent safety protocols (e.g., wet cleanup to avoid dust inhalation, immediate decontamination) . Its volatility increases inhalation risks compared to aromatic analogs.
- The iodine substituent may also confer unique reactivity in nucleophilic substitution reactions.
Preparation Methods
Reaction Mechanism and Conditions
The general reaction proceeds as follows:
This nucleophilic acyl substitution occurs in aprotic solvents such as acetone or tetrahydrofuran (THF) at temperatures between 0°C and 25°C. The thiocyanate ion (SCN) attacks the electrophilic carbonyl carbon, displacing chloride and forming the isothiocyanate group.
Optimization and Challenges
-
Solvent Choice : Polar aprotic solvents enhance thiocyanate nucleophilicity but may necessitate rigorous drying to prevent hydrolysis of the acyl chloride.
-
Yield Considerations : Yields typically range from 70% to 85%, with losses attributed to competing hydrolysis or thiocyanate dimerization.
-
Iodine Stability : The ortho-iodine substituent’s electron-withdrawing effect accelerates the reaction but may also promote side reactions under elevated temperatures.
Thiourea Intermediate Cleavage Method
A more robust method, detailed in patent CA2033129C, involves synthesizing isothiocyanates via thiourea intermediates derived from amines. For 2-iodobenzoyl isothiocyanate, this pathway requires 2-iodobenzamide as the starting material.
Reaction Steps
-
Amine Hydrochloride Formation :
-
Thiourea Synthesis :
The hydrochloride reacts with sodium thiocyanate (NaSCN) in a mixed solvent system (e.g., o-xylene/water) at 90–110°C: -
Thermal Cleavage :
Heating the thiourea to 140–160°C in xylene induces decomposition:
Performance Metrics
-
Purity : >98% due to minimal byproduct formation.
-
Scalability : Demonstrated at molar scales in alkylbenzene solvents.
Comparative Analysis of Preparation Methods
The two methods differ significantly in efficiency, practicality, and applicability:
| Parameter | Acyl Chloride Route | Thiourea Intermediate Route |
|---|---|---|
| Starting Material | 2-Iodobenzoyl chloride | 2-Iodobenzamide |
| Reaction Steps | 1 | 3 |
| Yield | 70–85% | 94–96% |
| Byproducts | KCl, hydrolysis products | NaCl, NH |
| Solvent System | Anhydrous acetone/THF | Xylene/water |
| Scalability | Moderate | High |
The thiourea method outperforms the acyl chloride route in yield and scalability, albeit with additional synthetic steps. The presence of water in the thiourea synthesis (0.5–5% by weight) critically stabilizes intermediates and suppresses side reactions.
Recent Advances and Modifications
Recent studies on isothiocyanate synthesis highlight innovations applicable to 2-iodobenzoyl isothiocyanate:
Catalytic Enhancements
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
